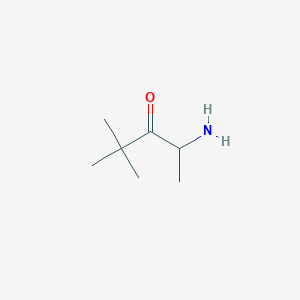
4-Amino-2,2-dimethylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,2-dimethylpentan-3-one is an organic compound with the molecular formula C7H15NO. It is a primary amine and a ketone, characterized by the presence of an amino group (-NH2) and a ketone group (C=O) on a branched carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylpentan-3-one can be achieved through several methods. One common approach involves the reaction of 4-amino-2,2-dimethylpentan-3-ol with an oxidizing agent to form the desired ketone. Another method includes the reductive amination of 2,2-dimethylpentan-3-one with ammonia or an amine source under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The choice of catalysts, solvents, and reaction parameters is crucial to maximize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,2-dimethylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or carboxylic acids.
Reduction: Formation of 4-amino-2,2-dimethylpentan-3-ol.
Substitution: Formation of N-substituted amines.
Aplicaciones Científicas De Investigación
4-Amino-2,2-dimethylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,2-dimethylpentan-3-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpentan-3-amine: A primary amine with a similar structure but without the ketone group.
2,2-Dimethylpentan-3-one: A ketone with a similar structure but without the amino group.
4-Amino-2,2-dimethylbutan-3-one: A compound with a similar structure but a shorter carbon chain.
Uniqueness
4-Amino-2,2-dimethylpentan-3-one is unique due to the presence of both an amino group and a ketone group on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
4-amino-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5(8)6(9)7(2,3)4/h5H,8H2,1-4H3 |
Clave InChI |
KIRDOBGZMYZADK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)











![6-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13533919.png)
